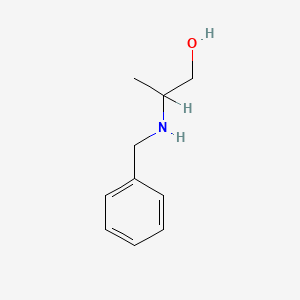

2-Benzylamino-propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75641. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXWCRXOPLGFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880758 | |

| Record name | 1-propanol, dl-2-benzylamino-, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-81-4, 3217-09-2 | |

| Record name | 1-Propanol, dl-2-benzylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC60402 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propanol, dl-2-benzylamino-, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Benzylamino-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(benzylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-2-(benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(benzylamino)propan-1-ol, also known as N-Benzyl-L-alaninol, is a chiral intermediate with significant applications in organic synthesis and the pharmaceutical industry.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other potential anticancer agents.[1] This document provides a comprehensive overview of the physical properties of (S)-2-(benzylamino)propan-1-ol, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Core Physical and Chemical Properties

The physical and chemical properties of (S)-2-(benzylamino)propan-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol [2], 165.24 g/mol |

| Melting Point | 47-49 °C[1] |

| Boiling Point | 120-122 °C at 6 Torr[1], 292.2 °C at 760 mmHg[2] |

| Density | 1.02 g/cm³[2] |

| Appearance | White solid[1] |

| Solubility | Soluble in Chloroform and Methanol[1] |

| Storage Temperature | 2-8 °C, protect from light[1][3] |

| IUPAC Name | (2S)-2-(benzylamino)propan-1-ol |

| CAS Number | 6940-80-3[1][4] |

| InChI | 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 |

| InChIKey | PJXWCRXOPLGFLX-VIFPVBQESA-N |

Experimental Protocols

Synthesis of (S)-2-(benzylamino)propan-1-ol via Reductive Amination

This protocol describes a common method for the synthesis of (S)-2-(benzylamino)propan-1-ol from L-alaninol and benzaldehyde through reductive amination.

Materials:

-

L-alaninol ((S)-2-aminopropan-1-ol)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a solution of L-alaninol (1 equivalent) and benzaldehyde (1.1 equivalents) in dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 equivalents) portionwise.

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-2-(benzylamino)propan-1-ol.

Purification by Recrystallization

For further purification, (S)-2-(benzylamino)propan-1-ol, being a solid at room temperature, can be recrystallized.

Materials:

-

Crude (S)-2-(benzylamino)propan-1-ol

-

Cyclohexane or ligroine[1]

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolve the crude solid in a minimal amount of hot cyclohexane or ligroine in an Erlenmeyer flask.[1]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further, cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

-

Dry the purified crystals under vacuum.

Determination of Physical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point: The boiling point at reduced pressure can be determined using vacuum distillation apparatus. The temperature at which the liquid boils and condenses at a specific pressure is recorded.

Optical Rotation: The specific rotation is measured using a polarimeter.

-

Prepare a solution of (S)-2-(benzylamino)propan-1-ol of a known concentration (g/mL) in a suitable solvent (e.g., chloroform).

-

Fill the polarimeter cell of a known path length (in decimeters) with the solution.

-

Measure the observed optical rotation at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration, and l is the path length.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of (S)-2-(benzylamino)propan-1-ol.

Caption: Workflow for the synthesis and characterization of (S)-2-(benzylamino)propan-1-ol.

References

An In-Depth Technical Guide to 2-Benzylamino-propan-1-ol: Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, and key physicochemical properties of 2-Benzylamino-propan-1-ol. Detailed experimental protocols for its synthesis are also presented, offering valuable insights for researchers in organic synthesis and drug development.

Chemical Structure and Stereoisomerism

This compound, also known as N-benzylalaninol, is an organic compound with the chemical formula C₁₀H₁₅NO. Its structure features a propan-1-ol backbone with a benzylamino group attached to the second carbon atom.

The key structural feature of this compound is the presence of a chiral center at the second carbon atom (C2), the carbon to which the benzylamino and methyl groups are attached. This chirality gives rise to two stereoisomers: (R)-2-Benzylamino-propan-1-ol and (S)-2-Benzylamino-propan-1-ol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, with the exception of their interaction with plane-polarized light. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The stereochemistry of the starting material, either (R)-alaninol or (S)-alaninol, dictates the stereochemistry of the final product.

Caption: Chemical structures of racemic, (R), and (S)-2-Benzylamino-propan-1-ol.

Physicochemical Properties

The physicochemical properties of this compound and its stereoisomers are summarized in the table below. These properties are crucial for their handling, purification, and application in various chemical processes.

| Property | Racemic (dl) this compound | (R)-2-Benzylamino-propan-1-ol | (S)-2-Benzylamino-propan-1-ol |

| CAS Number | 6940-81-4 | 74609-49-7[1] | 6940-80-3[2] |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol | 165.24 g/mol [1] | 165.23 g/mol |

| Physical Form | Solid | Solid[3] | White solid[4] |

| Melting Point | Not available | Not available | 47-49 °C[4] |

| Boiling Point | 155-157 °C at 20 mmHg | Not available | Not available |

| Optical Rotation | 0° (racemic mixture) | Levorotatory (-) | Dextrorotatory (+) |

Experimental Protocols

Synthesis of (S)-2-Benzylamino-propan-1-ol (N-Benzyl-L-alaninol)

This protocol describes the synthesis of (S)-2-Benzylamino-propan-1-ol via reductive amination of (S)-2-Amino-1-propanol (L-alaninol) with benzaldehyde.[4][5]

Materials:

-

(S)-2-Amino-1-propanol (L-alaninol)

-

Benzaldehyde

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

-

Sodium borohydride

-

3M Hydrochloric acid

-

Sodium hydroxide pellets

-

Ether

Procedure:

-

Imine Formation:

-

In a suitable reaction vessel, dissolve (S)-2-Amino-1-propanol (17.5 g, 233 mmol), benzaldehyde (26 g), and anhydrous magnesium sulfate (70 g) in dichloromethane.[4]

-

Stir the reaction mixture at 25 °C for 19 hours.[4]

-

After the reaction is complete, filter the mixture and concentrate the filtrate to obtain a yellow solid.[4]

-

-

Reduction to the Amine:

-

Dissolve the residue from the previous step in methanol and cool the solution to 0 °C in an ice bath.[4]

-

Add sodium borohydride (11 g, 288 mmol) in portions at 0 °C, being mindful of gas evolution.[4]

-

After the addition is complete, continue stirring the reaction solution at 25 °C for 18 hours.[4]

-

Concentrate the reaction solution and carefully quench the residue with 3M aqueous hydrochloric acid. Note that this step is exothermic and produces gas.[4]

-

-

Work-up and Purification:

-

Extract the aqueous phase with ether (4 x 200 mL).[4]

-

Cool the aqueous phase to 0 °C and adjust the pH to 11-12 by adding sodium hydroxide pellets.[4]

-

Extract the aqueous phase with dichloromethane.[4]

-

Combine the organic phases and dry them over anhydrous magnesium sulfate.[4]

-

Filter the dried organic phase and concentrate it to yield (S)-2-(benzylamino)propan-1-ol as a white solid. The reported yield is 23.2 g (60%).[4]

-

Caption: Experimental workflow for the synthesis of (S)-2-Benzylamino-propan-1-ol.

Synthesis of (R)-2-Benzylamino-propan-1-ol (N-Benzyl-D-alaninol)

The synthesis of the (R)-enantiomer follows the same reductive amination procedure as described for the (S)-enantiomer. The key difference is the use of (R)-2-Amino-1-propanol (D-alaninol) as the starting material.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers can be achieved through classical resolution. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in their solubility. A common resolving agent for amines is tartaric acid.

General Principle:

-

Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine · (L)-acid] and [(S)-amine · (L)-acid].

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.

-

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to neutralize the acid and liberate the free enantiomerically pure amine. The other enantiomer can be recovered from the mother liquor.

References

N-Benzyl-L-alaninol: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 6940-80-3

Synonyms: (2S)-2-(benzylamino)propan-1-ol, (S)-2-(benzylamino)propan-1-ol, N-Bn-Ala-OL, (S)-2-[(Phenylmethyl)amino]-1-propanol

This technical guide provides an in-depth overview of N-Benzyl-L-alaninol, a critical chiral intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and applications, particularly in the synthesis of kinase inhibitors.

Chemical and Physical Properties

N-Benzyl-L-alaninol is a white solid at room temperature, valued for its specific stereochemistry which is instrumental in asymmetric synthesis.[1] Its physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 6940-80-3 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 120-122 °C at 6 Torr | [2] |

| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform and Methanol | [2][3] |

| Appearance | White Solid | [1] |

| Storage Temperature | 2-8°C, protect from light | [2][3] |

Spectroscopic Data

The structural elucidation of N-Benzyl-L-alaninol is confirmed through various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its identification and quality control.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of N-Benzyl-L-alaninol is expected to exhibit characteristic absorption bands for its functional groups. These include:

-

O-H stretch: A broad band in the region of 3100-3500 cm⁻¹ from the alcohol group.

-

N-H stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry of N-Benzyl-L-alaninol would show a molecular ion peak corresponding to its molecular weight (165.23 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group, the benzyl group, and cleavage of the C-C bond adjacent to the nitrogen atom.

Experimental Protocols: Synthesis of N-Benzyl-L-alaninol

N-Benzyl-L-alaninol is typically synthesized via reductive amination of L-alaninol with benzaldehyde. Below are detailed methodologies for its preparation.

Method 1: Reductive Amination using Sodium Borohydride

This common procedure involves a two-step, one-pot reaction.

Step 1: Imine Formation

-

To a solution of L-alaninol (1 equivalent) in a suitable solvent such as ethanol or dichloromethane, add benzaldehyde (1 to 1.2 equivalents).[5]

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate the formation of the corresponding imine.[5] Anhydrous magnesium sulfate can be added as a dehydrating agent when using dichloromethane as a solvent.[5]

Step 2: Reduction of the Imine

-

After imine formation, the reaction mixture is cooled in an ice bath.

-

Sodium borohydride (NaBH₄) (1.5 to 2 equivalents) is added portion-wise to the cooled solution.[5] Caution should be exercised as the addition of NaBH₄ can be exothermic and may generate hydrogen gas.

-

The reaction is then stirred at room temperature for several hours or overnight to ensure complete reduction.

Work-up and Purification

-

The reaction is quenched by the careful addition of water or a dilute acid solution.

-

The product is extracted into an organic solvent such as dichloromethane or ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-Benzyl-L-alaninol as a white solid.[5]

Applications in Drug Development

N-Benzyl-L-alaninol serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final drug molecule to achieve specific interactions with biological targets, leading to improved efficacy and selectivity.

Role as a Chiral Intermediate in Kinase Inhibitor Synthesis

A significant application of N-Benzyl-L-alaninol is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The introduction of chiral centers into kinase inhibitors can enhance their binding affinity and selectivity for the target kinase.

The logical workflow for utilizing N-Benzyl-L-alaninol in the synthesis of a chiral kinase inhibitor is depicted in the following diagram:

This workflow illustrates the coupling of N-Benzyl-L-alaninol (the chiral side chain) with a heterocyclic core (the pharmacophore scaffold) to generate a chiral kinase inhibitor. This is often followed by further chemical modifications and subsequent biological screening to assess its potency and selectivity.

Safety and Handling

N-Benzyl-L-alaninol should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[6] Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of N-Benzyl-L-alaninol. Its role as a versatile chiral building block underscores its importance in the ongoing development of novel and effective therapeutics.

References

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. N-BENZYL-L-ALANINOL | 6940-80-3 [chemicalbook.com]

- 3. N-BENZYL-L-ALANINOL | 6940-80-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]

- 6. N-BENZYL-L-ALANINOL - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2-Benzylamino-propan-1-ol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 2-Benzylamino-propan-1-ol (CAS No: 6940-81-4).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Acute Toxicity, Oral (Category 3) [1]

-

Skin Sensitization (Category 1) [1]

-

Serious Eye Damage (Category 1) [1]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [1][2]

GHS Label Elements:

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Danger | H301: Toxic if swallowed.[1][3] H315: Causes skin irritation.[1][2][3] H317: May cause an allergic skin reaction.[1][3] H318: Causes serious eye damage.[1][3] H335: May cause respiratory irritation.[1][2][3] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H15NO[3] |

| Molecular Weight | 165.23 g/mol [3] |

| Boiling Point | 292.2ºC at 760 mmHg[4] |

| Density | 1.02 g/cm³[4] |

| Flash Point | 119.9ºC[4] |

| Refractive Index | 1.531[4] |

Toxicological Information

Detailed toxicological studies and specific quantitative data such as LD50 values were not available in the provided search results. The primary toxicological concerns are acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2]

Experimental Protocols

Detailed experimental methodologies for the toxicological and safety assessments cited in the safety data sheets were not available in the public domain search results. For specific experimental protocols, it is recommended to consult the original study publications or contact the manufacturer directly.

Safe Handling and Storage

Handling:

-

Wear suitable protective clothing, including gloves and eye/face protection.[1][2][6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][7]

Storage:

-

Store in a well-ventilated place.[1][2] Keep the container tightly closed.[1][2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

Personal Protective Equipment (PPE)

| Area | Protection | Specification |

| Eye/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin | Protective Clothing & Gloves | Wear fire/flame resistant and impervious clothing. Wear chemical impermeable gloves.[1][5] |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help if you feel unwell.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of water. If skin irritation or a rash occurs, get medical help. Wash contaminated clothing before reuse.[1][2] |

| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get emergency medical help immediately.[1] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid contact with skin and eyes and avoid breathing vapors.[1][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][5]

-

Methods for Cleaning Up: Collect spillage with a suitable absorbent material and dispose of it in a sealed container. Use spark-proof tools and explosion-proof equipment.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]

Visual Workflow Guides

Handling a Spill of this compound

Caption: Workflow for handling a spill of this compound.

First Aid Procedures for Exposure

Caption: First aid procedures for exposure to this compound.

References

Spectroscopic Analysis of (2S)-2-(benzylamino)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-(benzylamino)propan-1-ol, a chiral amino alcohol with applications in synthetic organic chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for (2S)-2-(benzylamino)propan-1-ol. Due to the limited availability of published spectra for this specific compound, the NMR and IR data are predicted based on its chemical structure and comparison with analogous compounds. The mass spectrometry data is based on the spectrum of the racemic mixture, dl-2-benzylamino-propan-1-ol.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.80 | AB quartet or two doublets | 2H | Benzyl protons (-CH₂-Ph) |

| ~ 3.50 | Doublet of doublets | 1H | Methylene proton (-CH₂OH, Ha) |

| ~ 3.30 | Doublet of doublets | 1H | Methylene proton (-CH₂OH, Hb) |

| ~ 2.80 - 3.00 | Multiplet | 1H | Methine proton (-CH(CH₃)-) |

| ~ 2.00 - 2.50 | Broad singlet | 2H | -NH and -OH protons |

| ~ 1.10 | Doublet | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 140 | Quaternary | Aromatic C (ipso) |

| ~ 128.5 | CH | Aromatic C (ortho, meta) |

| ~ 127.5 | CH | Aromatic C (para) |

| ~ 68 | CH₂ | Methylene C (-CH₂OH) |

| ~ 58 | CH | Methine C (-CH(CH₃)-) |

| ~ 54 | CH₂ | Benzyl C (-CH₂-Ph) |

| ~ 18 | CH₃ | Methyl C (-CH₃) |

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 3080 - 3030 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1120 - 1000 | Strong | C-O stretch (primary alcohol) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: MS (Mass Spectrometry) Data

Source: NIST WebBook, for dl-2-benzylamino-propan-1-ol

| m/z | Relative Intensity (%) | Possible Fragment |

| 165 | ~ 5 | [M]⁺ (Molecular Ion) |

| 134 | ~ 20 | [M - CH₂OH]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~ 10 | [C₆H₅]⁺ |

| 44 | ~ 60 | [CH₃CHNH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (2S)-2-(benzylamino)propan-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid (2S)-2-(benzylamino)propan-1-ol directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of (2S)-2-(benzylamino)propan-1-ol in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source. The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

-

Acquisition: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (2S)-2-(benzylamino)propan-1-ol.

Caption: Workflow for the spectroscopic analysis of an organic compound.

Navigating the Solubility Landscape of N-Benzyl-L-alaninol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-L-alaninol is a chiral amino alcohol derivative of interest in synthetic organic chemistry and pharmaceutical development, often serving as a key building block or intermediate. A thorough understanding of its solubility in various organic solvents is fundamental for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides an overview of the known solubility characteristics of N-Benzyl-L-alaninol, a detailed experimental protocol for its quantitative determination, and a visual workflow to aid in experimental design.

Solubility Data of N-Benzyl-L-alaninol

Quantitative, temperature-dependent solubility data for N-Benzyl-L-alaninol in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments have been noted. The following table summarizes the available information. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications, as solubility can be influenced by factors such as solute purity, solvent grade, and temperature.

| Solvent Family | Solvent | IUPAC Name | Qualitative Solubility |

| Halogenated | Chloroform | Trichloromethane | Soluble |

| Alcohol | Methanol | Methanol | Soluble |

Note: The term "Soluble" indicates that N-Benzyl-L-alaninol dissolves in the specified solvent, but does not provide a quantitative measure of concentration at saturation. For precise process design and development, the experimental protocol outlined in the following section is recommended.

Experimental Protocol: Gravimetric Determination of Solubility

The isothermal gravimetric method is a reliable and fundamental technique for accurately determining the solubility of a solid compound like N-Benzyl-L-alaninol in an organic solvent. This method involves preparing a saturated solution at a constant temperature, separating the dissolved solute from the excess solid, and quantifying the dissolved amount by mass after solvent evaporation.

Materials and Equipment

-

High-purity N-Benzyl-L-alaninol

-

Analytical grade organic solvents

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker, orbital shaker, or water bath

-

Screw-cap vials (e.g., 4 mL or 20 mL)

-

Syringes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Pre-weighed, clean, and dry glass vials for evaporation

-

Drying oven or rotary evaporator

-

Desiccator

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Benzyl-L-alaninol to a screw-cap vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Securely seal the vial to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours. This permits the excess, undissolved solid to settle, leaving a clear supernatant of the saturated solution.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a chemically compatible syringe filter to the tip of the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, labeled glass vial. This filtration step is critical to remove any microscopic, undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent completely. This can be achieved by placing the vial in a drying oven set to a temperature below the boiling point of the solvent and the melting point of N-Benzyl-L-alaninol, or by using a rotary evaporator for more efficient removal.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the vial containing the dry solute residue. Repeat the drying and weighing process until a constant mass is achieved.[1][2]

-

Calculation of Solubility

The solubility can be calculated and expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

-

Mass of solvent (m_solvent):

-

m_solvent = (Mass of vial + solution) - (Mass of vial + dry residue)

-

-

Solubility (S) in g/100 g of solvent:

-

S = (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of N-Benzyl-L-alaninol.

Caption: Workflow for Gravimetric Solubility Determination.

References

2-Benzylamino-propan-1-ol: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can dramatically influence its biological activity, making stereoselective synthesis a critical component of drug discovery and development. Chiral building blocks, enantiopure molecules used as starting materials, are essential tools for constructing complex, stereochemically defined pharmaceuticals and other functional materials.

Among these, 2-Benzylamino-propan-1-ol, available as both (R) and (S) enantiomers, has emerged as a key chiral intermediate.[1] Its structure, incorporating a stereocenter, a secondary amine, and a primary alcohol, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and applications in the stereoselective synthesis of complex organic molecules, including key pharmaceutical agents.

Physicochemical Properties

The enantiomers of this compound are typically white solids at room temperature, with key physicochemical data summarized below for easy comparison.[2][3]

| Property | (S)-2-(Benzylamino)propan-1-ol | (R)-2-(Benzylamino)propan-1-ol |

| CAS Number | 6940-80-3[3] | 74609-49-7 |

| Molecular Formula | C₁₀H₁₅NO[2] | C₁₀H₁₅NO[2] |

| Molecular Weight | 165.24 g/mol [3] | 165.24 g/mol |

| Melting Point | 47-49 °C[3] | Not specified |

| Boiling Point | 292.2 °C at 760 mmHg[3] | Not specified |

| Appearance | White Solid[4] | Solid |

| Storage Temperature | 2-8 °C | 2-8 °C |

Synthesis of this compound

The most common and efficient method for synthesizing enantiopure this compound is through the reductive amination of the corresponding chiral 2-amino-1-propanol (alaninol) with benzaldehyde.[4][5][6] This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

References

- 1. (S)-2-(benzylamino)propan-1-ol | Pharmaceutical Intermediate | 6940-80-3 - PHMO [phmo.com]

- 2. This compound | 6940-81-4 | Benchchem [benchchem.com]

- 3. (S)-2-(benzylamino)propan-1-ol | 6940-80-3 [sigmaaldrich.com]

- 4. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]

- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

An In-depth Technical Guide to 2-Benzylamino-propan-1-ol: Discovery, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylamino-propan-1-ol and its stereoisomers represent a class of amino alcohols that have garnered interest primarily as versatile chiral building blocks in synthetic organic chemistry. Their structural similarity to phenylethanolamines, a class of compounds known for their interaction with adrenergic receptors, suggests potential intrinsic biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound and its key derivatives. While direct pharmacological data on the parent compound is limited in publicly available literature, this document consolidates existing knowledge and provides a framework for future research and development.

Introduction and Historical Context

The discovery and development of amino alcohols are intrinsically linked to the exploration of physiologically active compounds, particularly those mimicking the action of endogenous neurotransmitters like adrenaline. The structural motif of a hydroxyl group and an amino group on an alkyl chain is a cornerstone of many pharmacologically active molecules.

The history of this compound is not well-documented as a standalone discovery but is rooted in the broader history of the development of beta-adrenergic receptor agonists and antagonists. Research in the mid-20th century focused on modifying the structure of adrenaline to develop compounds with more selective actions on the cardiovascular and respiratory systems. This led to the synthesis of a vast library of phenylethanolamine derivatives. The classification of adrenoceptors into alpha and beta types by Raymond Ahlquist in 1948, and the subsequent subdivision of beta-receptors into β1 and β2 subtypes, further fueled the structure-activity relationship studies in this field.

It is within this context that compounds like 2-benzylamino-2-methyl-propan-1-ol were first synthesized, serving as intermediates or analogs in the quest for novel sympathomimetic drugs. While this compound itself has not emerged as a significant therapeutic agent, its chiral variants, particularly (S)-2-(benzylamino)propan-1-ol, have become valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors and potential anticancer agents.[1]

Physicochemical Properties

The physicochemical properties of this compound and its common derivatives are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of synthetic routes and formulations.

| Property | This compound (racemic) | (S)-2-(Benzylamino)propan-1-ol | (R)-2-(Benzylamino)propan-1-ol | 2-Benzylamino-2-methyl-propan-1-ol |

| CAS Number | 6940-81-4 | 6940-80-3 | 74609-49-7 | 10250-27-8 |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₁H₁₇NO |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.24 g/mol | 179.26 g/mol |

| Appearance | Not specified | White solid | Solid | Yellow-Orange Solid |

| Melting Point | Not specified | 47-49 °C | Not specified | Not specified |

| Boiling Point | 120-122 °C @ 6 Torr | 120-122 °C @ 6 Torr | Not specified | 300.8 °C @ 760 mmHg |

| Solubility | Not specified | Chloroform, Methanol | Not specified | Water, Alcohols, Organic Solvents |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs typically involves the formation of a carbon-nitrogen bond between a benzyl group and a propanolamine backbone. Reductive amination is a common and effective strategy.

General Synthetic Workflow

The general approach for synthesizing this compound and its derivatives is depicted in the workflow diagram below. This process can be adapted to produce racemic mixtures or enantiomerically pure compounds, depending on the choice of starting materials and reagents.

Experimental Protocols

Method 1: Reductive Amination with Sodium Triacetoxyborohydride

-

Reactants: 2-amino-2-methylpropan-1-ol (1 g, 11.22 mmol), benzaldehyde (1.310 g, 12.34 mmol), and sodium triacetoxyborohydride (6.66 g, 31.4 mmol).

-

Solvent: 1,2-Dichloroethane (DCE) (15 mL).

-

Procedure:

-

To a solution of 2-amino-2-methylpropan-1-ol and benzaldehyde in DCE at room temperature, sodium triacetoxyborohydride is added portionwise.

-

The mixture is stirred for 3 hours.

-

The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product.[2]

-

Method 2: Reductive Amination with Sodium Borohydride

-

Reactants: 2-amino-2-methylpropan-1-ol (3.0 g, 33.7 mmol), benzaldehyde (3.4 mL, 33.7 mmol), and sodium borohydride (1.5 g, 40.4 mmol).

-

Solvent: Dichloromethane (CH₂Cl₂) (30 mL) and Methanol (MeOH) (20 mL).

-

Procedure:

-

Benzaldehyde is added dropwise to a stirred mixture of 2-amino-2-methylpropan-1-ol and 5 Å molecular sieves in CH₂Cl₂ at room temperature.

-

The mixture is stirred for 3 hours, filtered, and concentrated.

-

Methanol is added, followed by sodium borohydride, and the mixture is stirred for 1 hour.

-

Saturated aqueous ammonium chloride is added, and the mixture is concentrated.

-

The residue is treated with 1 M sodium hydroxide and extracted with ethyl acetate.

-

The combined organic extracts are dried over sodium sulfate and concentrated to give the product.[2]

-

The enantiomerically pure forms of this compound are crucial for their application as chiral synthons. A common strategy involves the reductive amination of a chiral precursor, such as L-alaninol ((S)-2-aminopropan-1-ol).

Hypothetical Protocol based on Standard Reductive Amination:

-

Reactants: (S)-2-aminopropan-1-ol, benzaldehyde, and a suitable reducing agent (e.g., sodium triacetoxyborohydride).

-

Solvent: An appropriate aprotic solvent like DCE or THF.

-

Procedure:

-

(S)-2-aminopropan-1-ol and benzaldehyde are dissolved in the solvent.

-

The reducing agent is added portionwise at a controlled temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

-

Standard aqueous workup and purification by chromatography would yield the desired (S)-2-(benzylamino)propan-1-ol.

-

Biological Activity and Potential Applications

The primary documented application of chiral this compound is as a key intermediate in the synthesis of complex, biologically active molecules.

-

(S)-2-(Benzylamino)propan-1-ol: This enantiomer serves as a crucial building block in the synthesis of drug candidates such as kinase inhibitors and anticancer agents.[1] It is also used in cross-coupling reactions to produce heteroaromatics and amino aldehydes.

While there is a lack of direct studies on the pharmacological profile of this compound itself, its structural resemblance to known adrenergic agents suggests a potential for interaction with adrenergic receptors.

Putative Mechanism of Action: Adrenergic Receptor Modulation

The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands. This compound shares key structural features with these compounds, including a hydroxyl group and a secondary amine on a short alkyl chain attached to an aromatic ring. Based on this structural analogy, a hypothetical interaction with adrenergic receptors can be postulated.

It is important to emphasize that this proposed mechanism is speculative and requires experimental validation through binding assays and functional studies.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its utility as a chiral synthetic intermediate. Detailed and robust methods for its synthesis, particularly for its enantiomerically pure forms, are established. However, a significant gap exists in the understanding of its own biological activities.

Future research should focus on:

-

Pharmacological Screening: A comprehensive screening of this compound and its enantiomers against a panel of receptors, with a particular focus on adrenergic receptors, is warranted to uncover any intrinsic biological activity.

-

Structure-Activity Relationship Studies: Systematic modification of the benzyl and propanol moieties could lead to the discovery of novel compounds with interesting pharmacological profiles.

-

Toxicological Evaluation: A thorough toxicological assessment is necessary before any potential therapeutic application can be considered.

References

Commercial Availability and Technical Guide for (R)-2-(Benzylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (R)-2-(Benzylamino)propan-1-ol (CAS No: 74609-49-7). Furthermore, it outlines representative experimental protocols for its synthesis, purification, and analysis, crucial for its application in research and development.

Commercial Availability and Suppliers

(R)-2-(Benzylamino)propan-1-ol, a valuable chiral building block in organic synthesis, is readily available from a variety of chemical suppliers. These suppliers offer the compound in research-grade quantities, with purities typically ranging from 97% to over 98%. While enantiomeric excess (e.e.) is a critical parameter for this chiral molecule, it is not always explicitly stated in online catalogs and should be confirmed by analytical testing or by requesting a certificate of analysis from the supplier.

Table 1: Prominent Commercial Suppliers of (R)-2-(Benzylamino)propan-1-ol

| Supplier | Product Number | Reported Purity | CAS Number | Additional Information |

| Vibrant Pharma Inc. | V02792 | 97% | 74609-49-7 | Available in gram to bulk quantities.[1] |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH97B9F322 | 98% | 74609-49-7 | Marketed as a solid. |

| ChemicalBook | CB13167765 | Varies (typically 97-99%) | 74609-49-7 | Platform listing multiple suppliers.[2] |

| ForeChem (Nantong) Technology Co.,Ltd. | FC-T7765 | ≥98% | 74609-49-7 | Listed on ChemicalBook. |

| Bide Pharmatech Ltd. | BD210375 | ≥98% | 74609-49-7 | Listed on ChemicalBook. |

Technical Data

The following table summarizes the key physicochemical properties of (R)-2-(Benzylamino)propan-1-ol.

Table 2: Physicochemical Properties of (R)-2-(Benzylamino)propan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| CAS Number | 74609-49-7 | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | |

| Boiling Point (Predicted) | 292.2 ± 15.0 °C | [2] |

| Density (Predicted) | 1.020 ± 0.06 g/cm³ | [2] |

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of (R)-2-(Benzylamino)propan-1-ol. These protocols are based on established procedures for analogous compounds.

Synthesis via Reductive Amination

A common and effective method for the synthesis of (R)-2-(Benzylamino)propan-1-ol is the reductive amination of a suitable keto-alcohol precursor with benzylamine. A plausible synthetic route starts from (R)-1-hydroxy-2-propanone.

Materials:

-

(R)-1-hydroxy-2-propanone

-

Benzylamine

-

Platinum on carbon (Pt/C) catalyst (5%) or Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Hydrogen source (if using catalytic hydrogenation)

Procedure (Catalytic Hydrogenation Approach):

-

In a reaction vessel, dissolve (R)-1-hydroxy-2-propanone (1.0 eq) and benzylamine (1.0 eq) in ethanol.

-

Add a catalytic amount of 5% Pt/C (e.g., 0.1 g per 10 mmol of substrate).

-

Pressurize the vessel with hydrogen gas (e.g., 3-5 kg/cm ²) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Alternative Procedure (Reductive Amination with NaBH₄):

-

Dissolve (R)-1-hydroxy-2-propanone (1.0 eq) and benzylamine (1.0-1.2 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude (R)-2-(Benzylamino)propan-1-ol can be purified by several methods depending on its physical state and the nature of the impurities.

Purification by Recrystallization of the Hydrochloride Salt:

-

Dissolve the crude product in a suitable solvent (e.g., 2-propanol).

-

Add a solution of hydrochloric acid in methanol or another appropriate solvent to precipitate the hydrochloride salt.

-

Heat the mixture to dissolve the salt and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

To obtain the free base, dissolve the hydrochloride salt in water, basify with an aqueous solution of sodium hydroxide, and extract the product with an organic solvent. Dry and concentrate the organic extracts to yield the purified free base.

Purification by Column Chromatography:

-

Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Methods for Quality Control

Purity Determination by HPLC:

-

Column: A C18 reversed-phase column is suitable for purity analysis.

-

Mobile Phase: A gradient of acetonitrile in water with a modifier like formic acid or phosphoric acid can be used.[3]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Enantiomeric Excess (e.e.) Determination by Chiral HPLC:

The determination of enantiomeric purity is critical. A screening of different chiral stationary phases (CSPs) is often necessary to achieve baseline separation of the enantiomers.

-

Recommended Columns for Screening: Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are often effective for the separation of chiral amines and amino alcohols.

-

Mobile Phase: Typically, a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is used. The addition of a small amount of an amine modifier like diethylamine (0.1%) may be necessary to improve peak shape for basic compounds.

-

Flow Rate: A flow rate of 1 mL/min is a common starting point.

-

Detection: UV detection.

Enantiomeric Excess (e.e.) Determination by NMR Spectroscopy:

The enantiomeric excess can also be determined by ¹H NMR spectroscopy using a chiral resolving agent.

-

Dissolve a known amount of the (R)-2-(Benzylamino)propan-1-ol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add a chiral solvating agent, such as (R)-(-)-mandelic acid or a chiral lanthanide shift reagent, to the NMR tube.

-

The formation of diastereomeric complexes will result in the splitting of one or more proton signals in the ¹H NMR spectrum, corresponding to the two enantiomers.

-

The enantiomeric excess can be calculated by integrating the signals of the two diastereomers.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and quality control of (R)-2-(Benzylamino)propan-1-ol.

Caption: General workflow for the synthesis of (R)-2-(Benzylamino)propan-1-ol.

Caption: Quality control workflow for (R)-2-(Benzylamino)propan-1-ol.

References

Methodological & Application

Enantioselective Synthesis of (S)-2-(benzylamino)propan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2-(benzylamino)propan-1-ol, a valuable chiral intermediate in organic and medicinal chemistry. The primary method detailed is the reductive amination of the readily available chiral starting material, (S)-2-aminopropan-1-ol (L-alaninol), with benzaldehyde. This approach offers a straightforward and efficient route to the target molecule with high enantiopurity, as the stereocenter is preserved from the starting material. This document includes a detailed experimental protocol, a summary of reaction parameters and yields, and graphical representations of the synthetic pathway and experimental workflow.

Introduction

(S)-2-(benzylamino)propan-1-ol is a key chiral building block utilized in the synthesis of various pharmaceutical compounds and as a ligand in asymmetric catalysis. Its stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of robust and efficient enantioselective synthetic methods is of high importance. The protocol described herein focuses on a reductive amination strategy, which is a widely used and reliable method for the formation of carbon-nitrogen bonds.

Synthetic Pathway

The synthesis of (S)-2-(benzylamino)propan-1-ol is achieved through a two-step one-pot reaction. First, (S)-2-aminopropan-1-ol is condensed with benzaldehyde to form a chiral imine intermediate. This intermediate is then reduced in situ with a hydride-donating agent, such as sodium borohydride, to yield the final product. The stereocenter from L-alaninol is retained throughout the reaction sequence, ensuring the high enantiomeric purity of the final product.

Application Notes and Protocols: Reductive Amination of L-Alaninol with Benzaldehyde

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-nitrogen bonds. This process is pivotal in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The reaction proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the reductive amination of L-alaninol with benzaldehyde to synthesize N-benzyl-L-alaninol, a valuable chiral building block.

The described protocol employs a two-step, one-pot synthesis. Initially, L-alaninol and benzaldehyde react to form an intermediate imine, a process often facilitated by the removal of water. Subsequently, a reducing agent, such as sodium borohydride, is introduced to reduce the imine to the final secondary amine product. This method is widely favored for its operational simplicity and the typically high yields achieved.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of L-alaninol with benzaldehyde, based on established protocols for similar substrates.

| Parameter | Value | Reference |

| Reactants | ||

| L-Alaninol | 1.0 equivalent | [1][2] |

| Benzaldehyde | ~1.1 equivalents | [1] |

| Sodium Borohydride | ~1.2-3.0 equivalents | [1] |

| Solvents | Dichloromethane, Methanol, Ethanol | [1][3] |

| Reaction Temperature | Imine Formation: 25°C; Reduction: 0°C to 25°C | [1][2] |

| Reaction Time | Imine Formation: ~19 hours; Reduction: ~18 hours | [1][2] |

| Yield | Approximately 60% | [1][2] |

Experimental Protocol

This protocol details the synthesis of N-benzyl-L-alaninol via the reductive amination of L-alaninol and benzaldehyde.

Materials:

-

L-alaninol

-

Benzaldehyde

-

Anhydrous magnesium sulfate (MgSO₄) or another suitable dehydrating agent

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

3M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Imine Formation [1][2]

-

To a round-bottom flask, add L-alaninol (e.g., 17.5 g, 233 mmol), dichloromethane, and a dehydrating agent like anhydrous magnesium sulfate (70 g).

-

Add benzaldehyde (e.g., 26 g, ~1.1 eq) to the stirring suspension.

-

Allow the reaction to stir at room temperature (25°C) for approximately 19 hours to facilitate the formation of the imine intermediate.

-

After the reaction period, filter the mixture to remove the dehydrating agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude imine as a solid or oil.

Step 2: Reduction of the Imine [1][2]

-

Dissolve the crude imine in methanol and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (e.g., 11 g, 288 mmol) in portions to the cooled solution. Be cautious as gas evolution will occur.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature (25°C) for approximately 18 hours.

Step 3: Work-up and Purification [1][2]

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully quench the reaction by adding 3M aqueous hydrochloric acid. This step is exothermic and will cause gas evolution.

-

Extract the aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate to remove any unreacted benzaldehyde or other non-basic impurities.

-

Cool the aqueous phase to 0°C and adjust the pH to 11-12 by the addition of sodium hydroxide pellets.

-

Extract the basic aqueous phase multiple times with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-alaninol.

-

If necessary, the product can be further purified by column chromatography on silica gel.[1]

Visualizations

Caption: Experimental workflow for the synthesis of N-benzyl-L-alaninol.

This document provides a comprehensive protocol for the reductive amination of L-alaninol with benzaldehyde, intended for use by researchers and professionals in drug development and chemical synthesis. Adherence to standard laboratory safety procedures is mandatory when performing these experiments.

References

Application Note: Purification of 2-benzylamino-propan-1-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 2-benzylamino-propan-1-ol using normal-phase column chromatography. This method is designed to separate the target compound from non-polar and highly polar impurities typically encountered during its synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards. Column chromatography is a widely used technique for the purification of organic compounds, offering a balance of resolution, scalability, and cost-effectiveness.[1][2][3][4] This application note describes a general yet effective method for the purification of this compound utilizing silica gel as the stationary phase and a gradient elution system.

Physicochemical Properties of (S)-2-benzylamino-propan-1-ol

A summary of the key physicochemical properties of the (S)-enantiomer of this compound is presented in Table 1. These properties are essential for developing an appropriate purification strategy.

| Property | Value | Reference |

| Molecular Formula | C10H15NO | [5] |

| Molecular Weight | 165.23 g/mol | [5] |

| Melting Point | 47-49°C | [6] |

| Boiling Point | 120-122°C (at 6 Torr) | [6] |

| Solubility | Chloroform, Methanol | [6] |

| Appearance | White Solid | [6] |

Chromatographic Method Development

The choice of stationary and mobile phases is critical for achieving optimal separation.

3.1. Stationary Phase

Silica gel is the most common stationary phase for normal-phase chromatography due to its polar nature, which allows for effective separation of compounds with varying polarities.[7]

3.2. Mobile Phase Selection

The selection of an appropriate mobile phase is crucial for the successful separation of the target compound from its impurities.[8][9] A solvent system with tunable polarity is required. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent, a technique known as gradient elution. This allows for the sequential elution of compounds based on their polarity.

For this compound, a gradient of ethyl acetate in hexane is a suitable starting point. The optimal gradient can be determined by preliminary analysis using Thin Layer Chromatography (TLC). An ideal Rf value for the target compound on a TLC plate is typically in the range of 0.2-0.4 to ensure good separation on the column.[10]

Experimental Protocol

This section outlines the step-by-step procedure for the purification of this compound by column chromatography.

4.1. Materials and Equipment

| Material/Equipment | Specifications |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase Solvents | n-Hexane (ACS grade), Ethyl acetate (ACS grade) |

| Column | Glass chromatography column |

| Sample | Crude this compound |

| Collection Vessels | Test tubes or flasks |

| TLC Supplies | Silica gel TLC plates (with UV indicator), TLC tank, UV lamp |

4.2. Column Preparation (Slurry Method)

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be that of a pourable, homogeneous mixture.

-

Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

-

Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

4.3. Sample Loading

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if solubility is an issue.

-

Loading: Carefully add the dissolved sample to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the silica bed.

-

Washing: Add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel. Drain this solvent to the top of the bed.

4.4. Elution and Fraction Collection

-

Elution: Carefully add the mobile phase to the top of the column. Begin the elution with the starting mobile phase composition.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is outlined in Table 2.

-

Fraction Collection: Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in test tubes or flasks.

| Step | Mobile Phase Composition (% Ethyl Acetate in Hexane) | Column Volumes | Purpose |

| 1 | 5% | 2 | Elution of non-polar impurities |

| 2 | 10% | 3 | Elution of less polar impurities |

| 3 | 20% | 5 | Elution of this compound |

| 4 | 50% | 3 | Elution of more polar impurities |

| 5 | 100% | 2 | Column regeneration/flushing |

4.5. Fraction Analysis

-

TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Pooling and Evaporation: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.

Caption: Workflow for column chromatography purification.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound. |

| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude material by weight.[10] | |

| Tailing of Spots on TLC | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the mobile phase. |

| Cracking of Silica Bed | Column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. |

| Heat generated during packing. | Pack the column slowly and allow any heat to dissipate. |

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using normal-phase column chromatography. By carefully selecting the stationary and mobile phases and following the detailed experimental procedure, researchers can obtain the target compound with high purity, suitable for use in further research and development activities.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. columbia.edu [columbia.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. labsolu.ca [labsolu.ca]

- 6. (S)-2-(benzylamino)propan-1-ol | Pharmaceutical Intermediate | 6940-80-3 - PHMO [phmo.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]